molecular formula C20H32N2O3 B5650412 4-piperidin-1-yl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine

4-piperidin-1-yl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine

Cat. No.: B5650412
M. Wt: 348.5 g/mol
InChI Key: RWKZHPMKULLXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-piperidin-1-yl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds with piperidine moieties are widely used in the pharmaceutical industry due to their significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-piperidin-1-yl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include hydrogenation, cyclization, and functional group modifications. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-piperidin-1-yl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-piperidin-1-yl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-piperidin-1-yl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-piperidin-1-yl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine is unique due to its specific structural features and the presence of the 2,4,5-trimethoxyphenyl group, which may contribute to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

4-piperidin-1-yl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-23-18-14-20(25-3)19(24-2)13-16(18)15-21-11-7-17(8-12-21)22-9-5-4-6-10-22/h13-14,17H,4-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKZHPMKULLXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCC(CC2)N3CCCCC3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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